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molecular formula C16H18N4O2 B8755042 7-Benzyl-3-butylxanthine CAS No. 200487-22-5

7-Benzyl-3-butylxanthine

Cat. No. B8755042
M. Wt: 298.34 g/mol
InChI Key: PPGCOAABDKNNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394808B2

Procedure details

7-benzyl-3,7-dihydro-1H-purine-2,6-dione (17.14 g, 70.8 mmol) [Synthetic Communications, 20 (16), 2459-2467, 1990] and potassium carbonate (11.43 g, 82.8 mmol) were suspended in DMF (400 mL) at 40° C. After stirring for thirty minutes, butyl iodide (8.76 mL, 77.0 mmol) was added, and the mixture was stirred at 40° C. overnight. 50% Aqueous acetic acid (60 mL) was added, and the solution was concentrated under reduced pressure. The residue was suspended in water (500 mL), and the products were extracted into chloroform. The organics were collected, concentrated, and product was isolated using flash chromatography eluting with 1% methanol in dichloromethane to provide the product (9.49 g, 45%); 1H NMR (400 MHz; CDCl3) δ: 0.95 (3H, t), 1.34-1.41 (2H, m), 1.70-1.78 (2H, m), 4.05 (2H, t), 5.46 (2H, s), 7.31-7.40 (5H, m), 7.56 (1H, s), 8.21 (1H, br.s); m/z 299[MH+].
Quantity
17.14 g
Type
reactant
Reaction Step One
Quantity
11.43 g
Type
reactant
Reaction Step Two
Quantity
8.76 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
45%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:15](=[O:17])[NH:14][C:13](=[O:18])[NH:12][C:11]=2[N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:25](I)[CH2:26][CH2:27][CH3:28].C(O)(=O)C>CN(C=O)C>[CH2:25]([N:12]1[C:11]2[N:10]=[CH:9][N:8]([CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:16]=2[C:15](=[O:17])[NH:14][C:13]1=[O:18])[CH2:26][CH2:27][CH3:28] |f:1.2.3|

Inputs

Step One
Name
Quantity
17.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=NC=2NC(NC(C12)=O)=O
Step Two
Name
Quantity
11.43 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
8.76 mL
Type
reactant
Smiles
C(CCC)I
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 40° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the products were extracted into chloroform
CUSTOM
Type
CUSTOM
Details
The organics were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
product was isolated
WASH
Type
WASH
Details
eluting with 1% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(NC(C=2N(C=NC12)CC1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.49 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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